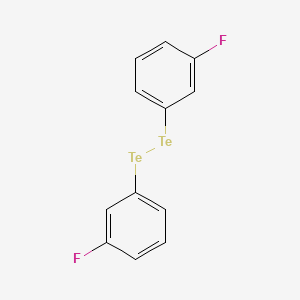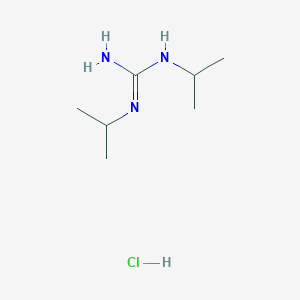
Diisopropylguanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropylguanidine hydrochloride is a chemical compound with the molecular formula C7H17N3·HCl. It is a derivative of guanidine, characterized by the presence of two isopropyl groups attached to the nitrogen atoms. This compound is known for its strong basicity and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Diisopropylguanidine hydrochloride can be synthesized through the reaction of diisopropylamine with cyanamide, followed by the addition of hydrochloric acid. The reaction typically involves the following steps:
Reaction of Diisopropylamine with Cyanamide: Diisopropylamine is reacted with cyanamide in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out at room temperature or slightly elevated temperatures.
Addition of Hydrochloric Acid: Hydrochloric acid is added to the reaction mixture to form this compound. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Diisopropylguanidine hydrochloride undergoes various chemical reactions, including:
Neutralization Reactions: As a strong base, it can neutralize acids to form salts.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Complexation Reactions: It can form complexes with metal ions, which are useful in catalysis and coordination chemistry.
Common Reagents and Conditions
Acids: Reacts with acids such as hydrochloric acid, sulfuric acid, and nitric acid to form corresponding salts.
Electrophiles: Reacts with electrophiles like alkyl halides and acyl chlorides in substitution reactions.
Metal Ions: Forms complexes with metal ions such as palladium, platinum, and copper under mild conditions.
Major Products Formed
Salts: Formation of various guanidinium salts.
Substituted Guanidines: Products of nucleophilic substitution reactions.
Metal Complexes: Coordination compounds with metal ions.
科学的研究の応用
Diisopropylguanidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis. It is also employed in the preparation of guanidine derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor. It is also studied for its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals. It is also used as a catalyst in various chemical processes.
作用機序
The mechanism of action of diisopropylguanidine hydrochloride involves its strong basicity and ability to form hydrogen bonds. It can interact with molecular targets such as enzymes, receptors, and nucleic acids. The guanidinium group can form stable complexes with negatively charged species, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Guanidine: The parent compound, known for its strong basicity and wide range of applications.
Biguanide: Contains two guanidine units and is used in pharmaceuticals such as metformin.
Phenylguanidine: A derivative with a phenyl group, used in organic synthesis and as a ligand.
Uniqueness
Diisopropylguanidine hydrochloride is unique due to the presence of isopropyl groups, which enhance its steric properties and influence its reactivity. This makes it a valuable compound in both research and industrial applications, offering distinct advantages over other guanidine derivatives.
特性
CAS番号 |
38588-66-8 |
|---|---|
分子式 |
C7H18ClN3 |
分子量 |
179.69 g/mol |
IUPAC名 |
1,2-di(propan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C7H17N3.ClH/c1-5(2)9-7(8)10-6(3)4;/h5-6H,1-4H3,(H3,8,9,10);1H |
InChIキー |
ILQWVRZLVLNQAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=NC(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


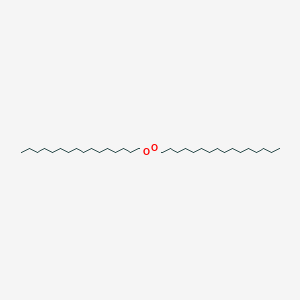
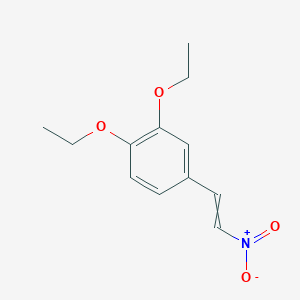

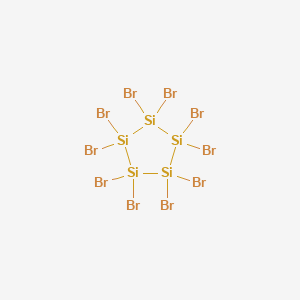
silane](/img/structure/B14669618.png)

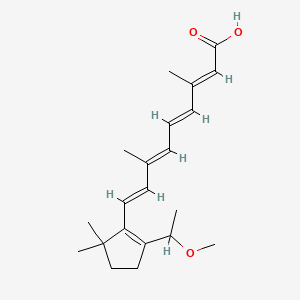
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)
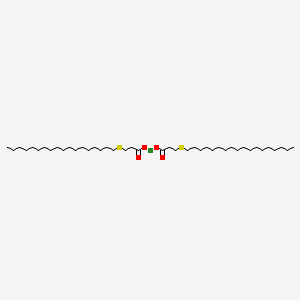



![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
